molecular formula C25H16ClNO3 B11524684 17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)

17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)

Cat. No.: B11524684
M. Wt: 413.8 g/mol
InChI Key: SVIRSPJEQHMQSZ-UHFFFAOYSA-N
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Description

17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is a complex organic compound with a unique pentacyclic structure. This compound is characterized by the presence of a chlorophenyl group, multiple keto groups, and a carbaldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde typically involves multi-step organic reactions. The starting materials often include chlorobenzene derivatives and cyclic ketones. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chlorophenyl derivatives. These products can be further utilized in various chemical and industrial applications.

Scientific Research Applications

17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: A structurally similar compound with different functional groups.

    (15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Another related compound with stereochemical differences.

Uniqueness

The uniqueness of 17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde lies in its specific functional groups and the presence of the chlorophenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H16ClNO3

Molecular Weight

413.8 g/mol

IUPAC Name

17-(4-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

InChI

InChI=1S/C25H16ClNO3/c26-14-9-11-15(12-10-14)27-23(29)21-20-16-5-1-3-7-18(16)25(13-28,22(21)24(27)30)19-8-4-2-6-17(19)20/h1-13,20-22H

InChI Key

SVIRSPJEQHMQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=O)C(=O)N(C4=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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